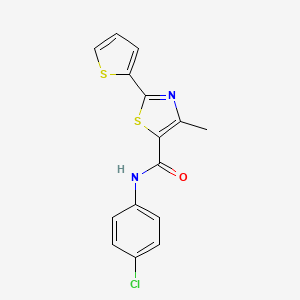
N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2OS2 and its molecular weight is 334.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide is the REV-ERBα (orphan nuclear receptor NR1D1) . REV-ERBα is a nuclear receptor that plays a crucial role in maintaining the circadian rhythm and metabolic pathways .
Mode of Action
This compound acts as an agonist to REV-ERBα . It enhances the recruitment of the nuclear receptor co-repressor (NCoR) peptide to REV-ERBα, leading to the suppression of Bmal1 gene transcription . This compound competes with heme, the natural ligand of REV-ERBα, and enhances the recruitment of the co-repressor complex, thus repressing transcription .
Biochemical Pathways
The action of this compound on REV-ERBα affects the circadian rhythm and metabolic pathways . By suppressing the transcription of the Bmal1 gene, it can reset the circadian clock in a phase-dependent manner . This modulation of the circadian rhythm can have downstream effects on various physiological processes, including metabolism .
Pharmacokinetics
Its solubility in dmso is reported to be greater than 20 mg/ml , which could potentially influence its absorption and distribution in the body.
Result of Action
The result of the action of this compound is the modulation of the circadian rhythm . By acting on REV-ERBα and suppressing the transcription of the Bmal1 gene, it can reset the circadian clock . This can have various molecular and cellular effects, given the role of the circadian rhythm in numerous physiological processes.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-13(21-15(17-9)12-3-2-8-20-12)14(19)18-11-6-4-10(16)5-7-11/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTCLLYFHQNOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














